molecular formula C14H30O6Si B13930853 1,2,2-Tris(tert-butylperoxy)ethenylsilane

1,2,2-Tris(tert-butylperoxy)ethenylsilane

Cat. No.: B13930853
M. Wt: 322.47 g/mol
InChI Key: NGHUVDUUMVXKTA-UHFFFAOYSA-N
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Description

1,2,2-Tris(tert-butylperoxy)ethenylsilane is an organosilicon compound with the molecular formula C14H30O6Si and a molecular weight of 322.47 g/mol . This compound is characterized by the presence of three tert-butylperoxy groups attached to an ethenylsilane core. It is a colorless liquid with a density of 0.9576 g/cm³ and a boiling point of 78°C at 1 Torr . The compound is known for its use as a reagent in organic synthesis and as a polymerization initiator due to its peroxide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Tris(tert-butylperoxy)ethenylsilane can be synthesized through the reaction of vinyltrichlorosilane with tert-butyl hydroperoxide in the presence of a base . The reaction typically involves the following steps:

    Preparation of Vinyltrichlorosilane: Vinyltrichlorosilane is prepared by the reaction of trichlorosilane with acetylene.

    Reaction with tert-Butyl Hydroperoxide: Vinyltrichlorosilane is then reacted with tert-butyl hydroperoxide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 0-5°C to prevent decomposition of the peroxide groups.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and pressure to prevent any hazardous decomposition of the peroxide groups.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tris(tert-butylperoxy)ethenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The peroxide groups in the compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Major products include tert-butyl alcohol and silane derivatives.

    Reduction: Reduced silane compounds.

    Substitution: Various organosilicon compounds depending on the substituent used.

Scientific Research Applications

1,2,2-Tris(tert-butylperoxy)ethenylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,2-Tris(tert-butylperoxy)ethenylsilane involves the decomposition of the peroxide groups to generate free radicals. These free radicals can initiate polymerization reactions or participate in oxidation-reduction processes. The molecular targets include unsaturated bonds in organic molecules and polymer chains. The pathways involved include radical chain reactions and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Tris(tert-butylperoxy)ethenylsilane is unique due to its combination of peroxide groups and an ethenylsilane core, which provides both oxidative and polymerization initiation properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to industrial polymer production .

Properties

Molecular Formula

C14H30O6Si

Molecular Weight

322.47 g/mol

IUPAC Name

1,2,2-tris(tert-butylperoxy)ethenylsilane

InChI

InChI=1S/C14H30O6Si/c1-12(2,3)18-15-10(16-19-13(4,5)6)11(21)17-20-14(7,8)9/h1-9,21H3

InChI Key

NGHUVDUUMVXKTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=C(OOC(C)(C)C)[SiH3])OOC(C)(C)C

Origin of Product

United States

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